Temporin-LTc
CAS No.:
Cat. No.: VC3662601
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
Introduction
Structural Characteristics
Temporin-LTc possesses several distinctive structural features that contribute to its antimicrobial activity. The peptide consists of 17 amino acids with the sequence SLSRFLSFLKIVYPPAF, which is notably longer than many other temporins (which typically range from 10-14 amino acids) . The full amino acid nomenclature is Ser-Leu-Ser-Arg-Phe-Leu-Ser-Phe-Leu-Lys-Ile-Val-Tyr-Pro-Pro-Ala-Phe.
The peptide is C-terminally amidated (SLSRFLSFLKIVYPPAF-NH₂), a common post-translational modification in temporins that results from a highly conserved region in the C-terminus of temporin precursor sequences . This modification enhances the peptide's stability and contributes to its cationic nature, which is essential for initial electrostatic interactions with negatively charged microbial membranes.
Antimicrobial Activity
Temporin-LTc demonstrates significant antimicrobial activity against several bacterial species, particularly Gram-positive bacteria, which is consistent with the general antimicrobial profile of the temporin family . Research has established specific minimum inhibitory concentrations (MICs) against various microbial pathogens, providing valuable insights into its spectrum of activity.
Table 2: Antimicrobial Activity of Temporin-LTc
| Microorganism | Classification | MIC (μg/ml) |
|---|---|---|
| Staphylococcus aureus | Gram-positive bacterium | 50 |
| Bacillus subtilis | Gram-positive bacterium | 50 |
| Pseudomonas fluorescens | Gram-negative bacterium | 100 |
The antimicrobial profile of Temporin-LTc reveals a characteristic pattern observed in many temporins: greater efficacy against Gram-positive bacteria compared to Gram-negative species . This differential activity is often attributed to the more complex cell envelope of Gram-negative bacteria, which includes an outer membrane containing lipopolysaccharides (LPS) that can hinder the access of AMPs to the cytoplasmic membrane.
It's worth noting that while Temporin-LTc shows moderate activity against these bacterial species, its MIC values are higher than some other antimicrobial peptides, suggesting potential for optimization through structural modifications or combination therapies with conventional antibiotics .
Mechanism of Action
The antimicrobial activity of Temporin-LTc, like other temporins, is primarily attributed to its ability to disrupt microbial membranes . This mechanism involves several steps:
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Initial electrostatic attraction between the cationic peptide and the negatively charged components of bacterial membranes (phospholipids, lipoteichoic acids in Gram-positive bacteria, or lipopolysaccharides in Gram-negative bacteria).
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Adoption of an amphipathic α-helical structure upon interaction with the membrane, which facilitates insertion into the lipid bilayer.
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Membrane disruption, which can occur through various models such as carpet-like covering, barrel-stave pore formation, or toroidal pore formation.
Scanning electron microscopy studies have demonstrated that Temporin-LTc induces significant morphological alterations of microbial surfaces, indicative of strong membrane disruption capabilities . This membrane-targeting mechanism is advantageous from a therapeutic perspective as it presents a higher barrier to the development of resistance compared to conventional antibiotics that target specific metabolic pathways or cellular components.
The study of membrane interactions and disruption mechanisms has been more extensively characterized for other temporins, such as Temporin-L and Temporin-A, and similar principles likely apply to Temporin-LTc given the shared structural features within the temporin family .
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